Cas no 921877-05-6 (N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide)

N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide structure
921877-05-6 structure
Product name:N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide
CAS No:921877-05-6
MF:C18H27N3O2S
MW:349.490883111954
CID:6374898
PubChem ID:25905024

N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide Chemical and Physical Properties

Names and Identifiers

    • N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide
    • N-[4-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
    • 4-Thiazoleacetamide, N-[2-(1-cyclohexen-1-yl)ethyl]-2-[(2,2-dimethyl-1-oxopropyl)amino]-
    • 921877-05-6
    • AKOS024628394
    • N-(4-(2-((2-(cyclohex-1-en-1-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)pivalamide
    • N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
    • VU0494935-1
    • F2202-2143
    • Inchi: 1S/C18H27N3O2S/c1-18(2,3)16(23)21-17-20-14(12-24-17)11-15(22)19-10-9-13-7-5-4-6-8-13/h7,12H,4-6,8-11H2,1-3H3,(H,19,22)(H,20,21,23)
    • InChI Key: AGXJUUFJFSNRLB-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NCCC2CCCCC=2)=O)N=C1NC(=O)C(C)(C)C

Computed Properties

  • Exact Mass: 349.18239829g/mol
  • Monoisotopic Mass: 349.18239829g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 7
  • Complexity: 485
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 99.3Ų

N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2202-2143-30mg
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
30mg
$178.5 2023-05-16
Life Chemicals
F2202-2143-20mg
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
20mg
$148.5 2023-05-16
Life Chemicals
F2202-2143-15mg
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
15mg
$133.5 2023-05-16
Life Chemicals
F2202-2143-75mg
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
75mg
$312.0 2023-05-16
Life Chemicals
F2202-2143-5μmol
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
5μl
$94.5 2023-05-16
Life Chemicals
F2202-2143-1mg
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
1mg
$81.0 2023-05-16
Life Chemicals
F2202-2143-4mg
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
4mg
$99.0 2023-05-16
Life Chemicals
F2202-2143-50mg
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
50mg
$240.0 2023-05-16
Life Chemicals
F2202-2143-100mg
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
100mg
$372.0 2023-05-16
Life Chemicals
F2202-2143-10μmol
N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
921877-05-6 90%+
10μl
$103.5 2023-05-16

N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide Related Literature

Additional information on N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide

Research Briefing on N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide (CAS: 921877-05-6)

The compound N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide (CAS: 921877-05-6) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This briefing aims to provide a comprehensive overview of the latest research findings related to this compound, focusing on its chemical properties, biological activities, and potential clinical implications.

Recent studies have highlighted the unique structural features of N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide, which include a cyclohexenyl moiety and a thiazole ring. These structural elements are believed to contribute to its bioactivity, particularly in modulating specific enzymatic pathways. Researchers have employed advanced spectroscopic techniques, such as NMR and mass spectrometry, to confirm the compound's purity and structural integrity, ensuring reliable data for subsequent biological evaluations.

In vitro studies have demonstrated that N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide exhibits promising inhibitory effects on certain kinases involved in inflammatory and proliferative diseases. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that this compound effectively targets the PI3K/AKT/mTOR pathway, which is often dysregulated in cancers. The study utilized cell-based assays and molecular docking simulations to elucidate the binding interactions, revealing a high affinity for the ATP-binding site of PI3Kγ.

Further investigations into the pharmacokinetic properties of N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide have shown favorable absorption and distribution profiles in preclinical models. Oral administration in rodent studies yielded measurable plasma concentrations, with a half-life sufficient for once-daily dosing. These findings suggest that the compound could be a viable candidate for further development as an oral therapeutic agent.

Despite these encouraging results, challenges remain in optimizing the compound's selectivity and minimizing off-target effects. Recent research has explored structural modifications to enhance its specificity for target kinases while reducing interactions with unrelated proteins. Computational modeling and structure-activity relationship (SAR) studies have identified key regions of the molecule that can be modified to improve its therapeutic index.

In conclusion, N-4-({2-(cyclohex-1-en-1-yl)ethylcarbamoyl}methyl)-1,3-thiazol-2-yl-2,2-dimethylpropanamide represents a promising scaffold for the development of novel kinase inhibitors. Its unique chemical structure and demonstrated bioactivity make it a valuable subject for ongoing research. Future studies should focus on advancing this compound through preclinical and clinical trials to fully realize its therapeutic potential.

Recommend Articles

Recommended suppliers
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Wuhan brilliant Technology Co.,Ltd
Synrise Material Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Synrise Material Co. Ltd.